molecular formula C12H9Br2N B036456 Bis(4-bromophenyl)amine CAS No. 16292-17-4

Bis(4-bromophenyl)amine

Cat. No.: B036456
CAS No.: 16292-17-4
M. Wt: 327.01 g/mol
InChI Key: VKVHTZNHLOGHGP-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)amine, also known as 4,4’-dibromodiphenylamine, is an organic compound with the molecular formula C₁₂H₉Br₂N. It is a nitrogenous compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected through a nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .

Mode of Action

The mode of action of this compound is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .

Action Environment

The action of this compound is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)amine typically involves the Buchwald-Hartwig coupling reaction. One common method includes the reaction of 2-bromoaniline with 2-bromoiodobenzene in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in an anhydrous toluene solvent under microwave irradiation at 150°C for 30 minutes. The product is then extracted and purified to obtain this compound with a yield of approximately 68% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of various substituted diphenylamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

Bis(4-bromophenyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in the manufacturing of plastics and rubber.

Comparison with Similar Compounds

  • 4,4’-Dibromodiphenylamine
  • N-phenyl-4,4’-dibromoaniline
  • Tris(4-bromophenyl)amine
  • 4-Bromotriphenylamine

Comparison: Bis(4-bromophenyl)amine is unique due to the presence of two bromine atoms on the phenyl rings, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions and its versatility in forming different derivatives highlight its uniqueness among similar compounds.

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTZNHLOGHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348074
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16292-17-4
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)amine
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